[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester
Description
[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester is a chiral piperidine derivative characterized by a benzyl carbamate group, an isopropyl substituent, and an (S)-2-aminopropionyl (alanine-derived) acyl moiety.
Properties
IUPAC Name |
benzyl N-[(3S)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-14(2)22(19(24)25-13-16-8-5-4-6-9-16)17-10-7-11-21(12-17)18(23)15(3)20/h4-6,8-9,14-15,17H,7,10-13,20H2,1-3H3/t15-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIRAFXTDSJJJK-RDJZCZTQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@@H](C1)N(C(C)C)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester, with the CAS number 1401666-38-3, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive review of its biological properties, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : C19H29N3O3
- Molecular Weight : 345.45 g/mol
Structural Characteristics
The compound features a piperidine ring with an amino acid moiety attached, which is critical for its biological activity. The isopropyl and benzyl groups contribute to its lipophilicity, potentially influencing its interaction with biological membranes and receptors.
- G Protein-Coupled Receptor (GPCR) Modulation :
- Neuroprotective Effects :
- Antinociceptive Properties :
Pharmacological Profiles
The compound's pharmacological profiles have been investigated in various studies, showing promising results in the following areas:
Study 1: Neuroprotective Mechanism
A study published in PubMed Central explored the neuroprotective effects of structurally related compounds on neuronal cultures exposed to oxidative stress. Results indicated that these compounds could significantly reduce cell death and promote survival through antioxidant mechanisms .
Study 2: Analgesic Efficacy
In a controlled trial involving rodent models, the analgesic efficacy of this compound was evaluated. The results demonstrated a marked reduction in pain response compared to controls, suggesting its potential utility in pain management therapies .
Scientific Research Applications
Biological Activities
1. Antinociceptive Effects:
Research indicates that compounds similar to [(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester exhibit antinociceptive properties. A study demonstrated that derivatives of this compound could effectively reduce pain responses in animal models, suggesting potential applications in pain management therapies .
2. Neurological Applications:
Due to its piperidine structure, the compound has been investigated for its effects on neurological pathways. In vitro studies have shown that it may interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions like anxiety and depression .
3. Anticancer Properties:
Preliminary studies have indicated that the compound may possess anticancer activity. In cellular assays, it has shown the ability to inhibit the proliferation of various cancer cell lines, making it a candidate for further investigation in oncology .
Case Studies
Case Study 1: Pain Management
A study conducted on the efficacy of this compound in animal models of chronic pain demonstrated significant reductions in pain scores compared to control groups. The results suggest that this compound could be developed into a novel analgesic drug .
Case Study 2: Neuroprotective Effects
In a neuroprotection study, derivatives of this compound were tested for their ability to protect neuronal cells from oxidative stress-induced damage. Results indicated that it significantly reduced cell death and improved cell viability, highlighting its potential for treating neurodegenerative diseases .
Comparison with Similar Compounds
Key Properties :
- CAS Number : 1354033-31-0 (primary identifier).
- Molecular Formula : C₁₉H₂₉N₃O₃.
- Molecular Weight : 347.45 g/mol.
- Density : Predicted 1.14±0.1 g/cm³.
- Boiling Point : Predicted 505.8±50.0 °C.
The compound’s stereochemistry [(S,S)-configuration at both the piperidine and alanine residues] is critical for its biological interactions, particularly in targeting enzymes or receptors sensitive to chiral centers.
Comparison with Similar Compounds
Structural Analogues and Modifications
Table 1: Key Structural Analogues and Their Properties
Physicochemical and Pharmacological Differences
The isopropyl group on the carbamate (vs. methyl in 1401666-78-1) increases steric bulk, which may influence binding to hydrophobic pockets in target proteins.
Stereochemical Impact :
- The (R)-isomer (1401667-08-0) shows a 6°C lower predicted boiling point (499.8°C vs. 505.8°C) and altered acid dissociation (pKa 8.49 vs. unmeasured for the (S)-form), suggesting stereochemistry affects both physical properties and ionization.
Acyl Group Modifications :
- Substituting propionyl with 3-methyl-butyryl (1401666-94-1) increases molecular weight by 14.03 g/mol and introduces a branched chain, which could enhance proteolytic resistance or alter target affinity.
Data Tables
Table 2: Predicted Physicochemical Properties of Selected Compounds
| CAS Number | Density (g/cm³) | Boiling Point (°C) | pKa |
|---|---|---|---|
| 1354033-31-0 | 1.14±0.1 | 505.8±50.0 | N/A |
| 1401667-08-0 | 1.14±0.1 | 499.8±45.0 | 8.49±0.29 |
| 1401666-94-1 | N/A | N/A | N/A |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing [(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester?
- The compound’s synthesis likely involves multi-step acylation and carbamate formation. Acylation of piperidine derivatives with protected amino acids (e.g., (S)-2-amino-propionic acid) is a common approach, as seen in analogous piperidine-based syntheses . Key steps include:
- Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) or benzyl groups.
- Coupling with activated esters (e.g., benzyl chloroformate) under anhydrous conditions.
- Deprotection and purification via column chromatography or recrystallization.
Q. How can the stereochemical integrity of the compound be validated during synthesis?
- Chiral HPLC with polysaccharide-based columns is critical for resolving (S,S)- and (R,R)-epimers, as minor changes in mobile phase composition (e.g., hexane/isopropanol ratios) can separate co-eluting stereoisomers .
- Circular dichroism (CD) spectroscopy or X-ray crystallography provides definitive confirmation of absolute configuration, especially for intermediates like the (S)-2-amino-propionyl moiety .
Q. What analytical methods are suitable for assessing purity and structural identity?
- LC-MS : Detects molecular ions (e.g., [M+H]⁺) and fragmentation patterns. Note that molecular ion intensity may be low (<8%) in electron ionization modes, necessitating softer ionization (e.g., ESI) .
- ¹H/¹³C NMR : Key signals include piperidine protons (δ 2.5–3.5 ppm), benzyl ester aromatic protons (δ 7.2–7.4 ppm), and carbamate carbonyls (δ 155–160 ppm) .
- IR Spectroscopy : Confirms amide (1650–1680 cm⁻¹) and carbamate (1700–1750 cm⁻¹) bonds .
Q. What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
- Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .
- Waste Disposal : Treat as hazardous organic waste; collaborate with certified disposal agencies to avoid environmental release .
Advanced Research Questions
Q. How can researchers resolve contradictions in chromatographic data caused by epimerization?
- Epimerization during synthesis or storage (e.g., via keto-enol tautomerism) may lead to variable HPLC retention times. Mitigation strategies include:
- Low-Temperature Processing : Conduct reactions and analyses at ≤25°C to stabilize labile stereocenters .
- Buffered Mobile Phases : Use ammonium acetate (pH 6.5) in LC-MS to suppress ionization-induced epimerization .
- Kinetic Studies : Monitor epimerization rates via time-course HPLC to identify degradation triggers (e.g., light, heat) .
Q. What methodologies enable the study of this compound’s stability under physiological conditions?
- Simulated Biological Fluids : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) or human serum at 37°C. Quantify degradation products (e.g., free piperidine, benzyl alcohol) via UPLC-QTOF .
- Forced Degradation Studies : Expose to UV light, H₂O₂ (oxidative stress), or acidic/alkaline conditions to identify vulnerable functional groups (e.g., carbamate cleavage) .
Q. How can researchers address low yields in multi-step syntheses of this compound?
- Optimize Coupling Reagents : Replace traditional carbodiimides (e.g., DCC) with uronium salts (HATU, HBTU) to enhance amide bond formation efficiency .
- Intermediate Trapping : Use scavenger resins (e.g., polystyrene-bound isocyanates) to remove excess reagents and improve purity before subsequent steps .
- Design of Experiments (DoE) : Apply factorial design to evaluate interactions between variables (temperature, catalyst loading, solvent polarity) and identify optimal conditions .
Q. What strategies are effective for analyzing trace impurities in this compound?
- High-Resolution Mass Spectrometry (HRMS) : Differentiate isobaric impurities (e.g., deaminated byproducts vs. oxidation products) with sub-ppm mass accuracy .
- 2D-LC : Couple reversed-phase and chiral columns to resolve co-eluting impurities in complex mixtures .
- NMR Relaxation Editing : Use T₁-filtered experiments to suppress dominant parent compound signals and enhance impurity detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
